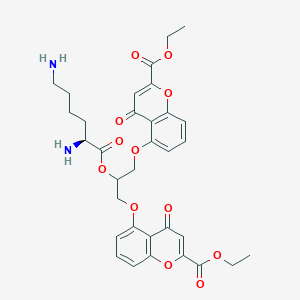
Ethyl 2-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxypiperidine-1-carboxylate, also known as Ethyl piperidine-2-carboxylate, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of medicinal chemistry due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is not fully understood. However, it is believed to act as a modulator of various receptors in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. It is believed that the compound enhances the activity of these receptors, leading to increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and pleasure. It has also been shown to increase serotonin levels, which can lead to improved mood and decreased anxiety. Additionally, it has been shown to increase norepinephrine levels, which can lead to increased alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemists. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers studying the brain and nervous system.
One of the limitations of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new ligands for various receptors in the brain. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is a valuable tool for scientific research. It is widely used in the field of medicinal chemistry and has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and potential toxicity, it has many potential applications in the development of new drugs and ligands for various receptors in the brain.
Synthesemethoden
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is synthesized by reacting piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of potential drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound is also used in the synthesis of ligands for various receptors such as dopamine receptors, serotonin receptors, and adrenergic receptors.
Eigenschaften
CAS-Nummer |
111054-63-8 |
|---|---|
Produktname |
Ethyl 2-hydroxypiperidine-1-carboxylate |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl 2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
MVCBQXURYVKZOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCCC1O |
Kanonische SMILES |
CCOC(=O)N1CCCCC1O |
Synonyme |
1-Piperidinecarboxylic acid, 2-hydroxy-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)





